PI3Kγ Isoform Biochemical Selectivity: CZC24832 vs. Eganelisib (IPI-549) vs. AS-252424
In cell-free enzymatic assays, CZC24832 demonstrates a PI3Kγ IC₅₀ of 27 nM, with a 10-fold selectivity window against PI3Kβ (IC₅₀ = 1.1 µM) and >100-fold selectivity against PI3Kα and PI3Kδ (IC₅₀ > 10 µM and 8.194 µM, respectively) . By comparison, the later-generation PI3Kγ inhibitor IPI-549 (eganelisib) exhibits a more potent IC₅₀ of 16 nM, while AS-252424, a structurally related tool compound, shows an IC₅₀ of 30–33 nM . While IPI-549 is also described as having >100-fold selectivity over other kinases, the specific off-target interactions and the broader kinome selectivity profiles of these three PI3Kγ inhibitors are not identical, making CZC24832 the preferred reference standard for studies requiring the original, most extensively characterized PI3Kγ-selective chemotype with a fully disclosed 1,076-target selectivity panel [1].
| Evidence Dimension | Biochemical potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | PI3Kγ IC₅₀ = 27 nM; PI3Kβ IC₅₀ = 1.1 µM; PI3Kδ IC₅₀ = 8.194 µM |
| Comparator Or Baseline | Eganelisib (IPI-549): PI3Kγ IC₅₀ = 16 nM; AS-252424: PI3Kγ IC₅₀ = 33 nM |
| Quantified Difference | CZC24832 IC₅₀ is 1.7-fold higher than IPI-549 and 1.2-fold lower than AS-252424 for PI3Kγ. |
| Conditions | Cell-free recombinant enzyme assays; ATP concentration at or near Kₘ |
Why This Matters
Procurement of CZC24832 is mandatory when comparing results to the foundational PI3Kγ literature, as its complete selectivity fingerprint is known, unlike later compounds where full profiling data may be proprietary.
- [1] Bergamini, G., et al. A selective inhibitor reveals PI3Kγ dependence of T(H)17 cell differentiation. Nat. Chem. Biol. 8(6), 576-582 (2012). View Source
